molecular formula C18H21N3O2S B7169661 N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7169661
M. Wt: 343.4 g/mol
InChI Key: CBGCUTFFQTYEOV-UHFFFAOYSA-N
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Description

N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a thiophene group

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(14-5-2-8-19-12-14)20-18(23)16-7-3-9-21(16)17(22)11-15-6-4-10-24-15/h2,4-6,8,10,12-13,16H,3,7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCUTFFQTYEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where the pyridine group is introduced.

    Attachment of the Thiophene Group: This can be done through an acylation reaction, where the thiophene group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine or thiophene rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-pyridin-3-ylethyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.

    Thiophene-containing compounds: Molecules that include a thiophene ring but vary in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

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